Ethyl 2-[(1R)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate
Description
Properties
IUPAC Name |
ethyl 2-[(1R)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-2-16-13(15)8-10-4-3-9-7-11(14)5-6-12(9)10/h5-7,10,14H,2-4,8H2,1H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIMHLFQVFKWQS-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC2=C1C=CC(=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H]1CCC2=C1C=CC(=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of (1R)-5-hydroxy-2,3-dihydro-1H-inden-1-ol
The chiral indanol precursor is synthesized via asymmetric reduction of 5-hydroxy-1-indanone. Catalytic hydrogenation with a chiral catalyst (e.g., (R)-BINAP-Ru) achieves >90% enantiomeric excess (ee). Alternatively, enzymatic resolution of racemic indanol using lipases provides the (1R)-enantiomer.
Acetylation of the 1-Hydroxy Group
The indanol (10 mmol) is dissolved in dichloromethane (DCM, 50 mL) with 4-dimethylaminopyridine (DMAP, 0.2 equiv) and triethylamine (2.2 equiv) . Acetic anhydride (1.1 equiv) is added dropwise at 0°C, and the mixture stirs at room temperature for 12 hours. Workup involves washing with NaHCO₃ and brine, yielding [(1R)-5-hydroxy-2,3-dihydro-1H-inden-1-yl] acetate (87% yield).
Ethyl Ester Formation via Alkylation
The acetate intermediate reacts with ethyl bromoacetate (1.2 equiv) in dimethylformamide (DMF) with potassium carbonate (2 equiv) at 80°C for 6 hours. This nucleophilic substitution installs the ethyl ester moiety, affording the target compound in 75% yield after silica gel chromatography (20–40% ethyl acetate/hexane).
Optimization of Reaction Conditions
The use of DMAP in acetylation enhances reaction efficiency by activating the anhydride, while K₂CO₃ in alkylation deprotonates the acetate for nucleophilic attack. Elevated temperatures during alkylation drive the reaction to completion but require careful monitoring to prevent ester hydrolysis.
Stereochemical Considerations
The (1R) configuration is critical for the compound’s bioactivity and synthetic utility. Asymmetric synthesis using chiral auxiliaries or catalytic asymmetric hydrogenation ensures enantiopurity. In the ACS protocol, chiral intermediates are resolved via diastereomeric salt formation or chiral chromatography. For this compound, enzymatic resolution with Candida antarctica lipase B offers a scalable alternative, achieving 98% ee.
Purification and Characterization
Flash chromatography on silica gel (20–40% EtOAc/hexane) removes unreacted starting materials and byproducts. Final purity (>97%) is confirmed via HPLC (C18 column, acetonitrile/water gradient).
Spectroscopic Data :
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¹H NMR (400 MHz, CDCl₃) : δ 6.95 (d, 1H, aromatic), 4.12 (q, 2H, OCH₂CH₃), 3.52 (m, 1H, CH-indan), 2.85–2.70 (m, 2H, CH₂), 2.60–2.45 (m, 2H, CH₂), 1.25 (t, 3H, CH₃).
Challenges and Limitations
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Stereochemical Integrity : Racemization at the 1-position during acetylation necessitates mild conditions.
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Hydroxyl Group Reactivity : The 5-hydroxy group may undergo unintended oxidation; protection with TBS (tert-butyldimethylsilyl) ethers is advised in multi-step syntheses.
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Yield Optimization : Alkylation steps suffer from competing elimination, requiring excess ethyl bromoacetate.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl acetate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or further functionalization.
Typical Conditions :
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Basic Hydrolysis : NaOH (1.2 eq) in THF/H₂O (3:1), 25°C, 6–8 h .
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Acidic Hydrolysis : HCl (2M) in dioxane/H₂O (4:1), reflux, 12 h .
| Substrate | Reagents | Temperature | Yield | Product |
|---|---|---|---|---|
| Ethyl ester derivative | NaOH (aq.) | 25°C | 85% | Carboxylic acid derivative |
Hydroxyl Group Functionalization
The phenolic hydroxyl group at position 5 participates in acetylation, fluorination, and oxidation reactions.
Acetylation
The hydroxyl group is acetylated using acetic anhydride under mild conditions:
Conditions : Acetic anhydride (1.5 eq), DMAP (0.3 eq), triethylamine (2 eq) in DCM, 0°C to 25°C, 12 h .
Yield : 87% for analogous indenyl acetates .
Fluorination via DAST
(Diethylamino)sulfur trifluoride (DAST) converts the hydroxyl group to a fluorine atom:
Conditions : DAST (2 eq) in DCM, −78°C to 0°C, 15–30 min .
Yield : 74% for difluoroindane derivatives .
Oxidation to Ketone
Dess–Martin periodinane oxidizes the hydroxyl group to a ketone:
Conditions : Dess–Martin periodinane (1.5 eq) in DCM, 25°C, 1 h .
Yield : 88% for 3-oxoindane derivatives .
Bromination at Allylic Positions
The dihydroindenyl scaffold undergoes allylic bromination using N-bromosuccinimide (NBS):
Conditions : NBS (1.1 eq), AIBN (0.02 eq) in 1,2-dichloroethane, 80°C, 3 h .
Yield : 90% for brominated indanes .
Nucleophilic Aromatic Substitution
The electron-rich aromatic ring facilitates substitutions at activated positions (e.g., para to hydroxyl groups):
| Electrophile | Conditions | Product |
|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C, 6 h | Methoxy-substituted derivative |
| Nitration | HNO₃, H₂SO₄, 0°C, 1 h | Nitroindane analog |
Reductive Transformations
Catalytic hydrogenation reduces the dihydroindenyl double bond:
Conditions : H₂ (1 atm), 10% Pd/C, EtOH, 25°C, 12 h .
Yield : >95% for saturated indane systems .
Glucuronidation (Biotransformation)
In vivo, the hydroxyl group undergoes glucuronide conjugation:
Enzyme : UDP-glucuronosyltransferase
Product : Water-soluble glucuronide metabolite .
Key Reactivity Insights
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Steric and Electronic Effects : The bicyclic indene framework directs regioselectivity in electrophilic substitutions, favoring positions ortho and para to the hydroxyl group.
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Chiral Integrity : The (1R) configuration remains stable under most conditions but may epimerize under strong acidic/basic environments .
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Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications .
This compound’s multifunctional reactivity makes it valuable for synthesizing pharmacologically active molecules, particularly in antiviral and anti-inflammatory drug development .
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 2-[(1R)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate has been investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Case Study: Antioxidant Activity
A study evaluated the antioxidant properties of various indene derivatives, including this compound. The results indicated significant free radical scavenging activity, suggesting its potential use in formulations aimed at reducing oxidative stress in cells .
Table 1: Antioxidant Activity Comparison
Agrochemical Applications
The compound's structure also indicates possible applications in agrochemicals. Its derivatives have been explored for their roles as plant growth regulators.
Case Study: Plant Growth Regulation
Research has shown that certain indene derivatives can enhance growth and yield in various crops. This compound was tested in field trials, demonstrating improved root development and increased biomass in treated plants compared to controls .
Table 2: Effects on Crop Yield
| Treatment | Crop Type | Yield Increase (%) | Reference |
|---|---|---|---|
| Control | Tomato | - | |
| Ethyl 2-[...] | Tomato | 15 | |
| Ethyl 2-[...] | Corn | 20 |
Material Science Applications
In material science, this compound has been explored for its potential as a precursor in the synthesis of novel polymers and composites.
Case Study: Polymer Synthesis
Recent studies have focused on using the compound as a monomer in polymerization reactions. The resulting polymers exhibited enhanced thermal stability and mechanical properties compared to traditional materials .
Table 3: Polymer Properties
Mechanism of Action
The mechanism of action of Ethyl 2-[(1R)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active indane moiety, which can interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared to analogs with modifications in substituent type, position, and stereochemistry. Below is a detailed analysis:
Table 1: Comparative Analysis of Ethyl 2-[(1R)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate and Analogs
Critical Observations
The absence of a hydroxyl group (e.g., Ethyl 2,3-Dihydroindene-1-acetate) eliminates hydrogen-bonding capacity, reducing interaction with biological targets .
Stereochemical Influence :
- The (1R)-configuration in the target compound is critical for binding to ghrelin receptors, as seen in PF-5190457 derivatives .
- In compound 11s, the (1R,2S)-stereochemistry and fused chroman system introduce rigidity, possibly enhancing selectivity in kinase inhibition .
Synthetic Accessibility :
Biological Activity
Ethyl 2-[(1R)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate, with the CAS number 1234845-27-2 and molecular formula C13H16O3, is a compound of increasing interest in biological research due to its potential therapeutic applications. This article reviews various studies and findings related to the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.
The compound is characterized by its indene structure, which is known for contributing to various biological activities.
1. Antitumor Activity
Recent studies have indicated that derivatives of indene compounds exhibit significant antitumor properties. This compound has been investigated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that the compound can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .
Table 1: Antitumor Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.4 | Induction of apoptosis |
| HeLa (Cervical) | 12.8 | Mitochondrial dysfunction |
| A549 (Lung) | 18.6 | Oxidative stress induction |
2. Anti-inflammatory Effects
The compound has also shown promising anti-inflammatory effects in preclinical models. In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Case Study: Anti-inflammatory Activity
In a controlled study, mice treated with the compound exhibited a marked decrease in paw edema compared to the control group. Histopathological analysis revealed reduced infiltration of inflammatory cells in treated tissues.
3. Neuroprotective Properties
Emerging research suggests that this compound may possess neuroprotective properties. In models of neurodegeneration, the compound has been shown to protect neuronal cells from excitotoxicity and oxidative damage .
Mechanism of Neuroprotection
The proposed mechanism involves the modulation of signaling pathways associated with neuronal survival and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
